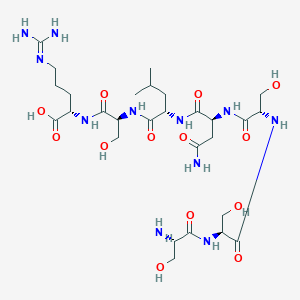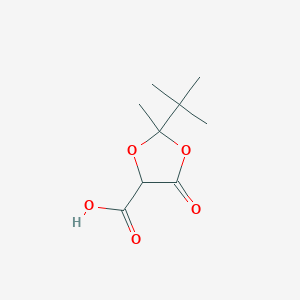![molecular formula C14H23NO4 B14190148 3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol CAS No. 922148-03-6](/img/structure/B14190148.png)
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol is an organic compound that features a phenol group substituted with an ethylamino chain containing multiple ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as pyridine and catalysts like sodium hydride to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and ethers.
Applications De Recherche Scientifique
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The phenol group can form hydrogen bonds with target molecules, while the amino group can participate in electrostatic interactions, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Similar structure but lacks the phenol group.
3,6,9-Trioxadecylamine: Contains a similar ethoxy chain but different functional groups.
Triethylene glycol monoamine: Similar ethoxy chain but different terminal groups.
Uniqueness
3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol is unique due to its combination of a phenol group with an ethylamino chain containing multiple ethoxy groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
922148-03-6 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3-[ethyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]phenol |
InChI |
InChI=1S/C14H23NO4/c1-2-15(13-4-3-5-14(17)12-13)6-8-18-10-11-19-9-7-16/h3-5,12,16-17H,2,6-11H2,1H3 |
Clé InChI |
GMPOAXJJARGAHJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOCCOCCO)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)
